Bromotriphenyphosphonium bromide
Description
Triphenylphosphonium bromides are a class of quaternary phosphonium salts with the general formula (R)(C₆H₅)₃P⁺ Br⁻, where R represents an organic substituent. These compounds are synthesized via the quaternization of triphenylphosphine with alkyl or aryl halides . Their applications span organic synthesis, catalysis, and biomedical research due to their stability, tunable reactivity, and ability to act as phase-transfer catalysts or mitochondrial-targeting agents .
This article focuses on comparing these derivatives to elucidate structure-property relationships.
Properties
Molecular Formula |
C18H15Br2P |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
bromo(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C18H15BrP.BrH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI Key |
UWGULZXZFOYYJT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Br.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Variations
Key triphenylphosphonium bromide derivatives include:
Thermal Stability
- Non-Polymeric Derivatives: Limited TGA data in evidence, but methyl and isopropyl derivatives decompose at ~250–300°C, typical for phosphonium salts.
- Polymeric Brominated Derivatives : Exhibit exceptional stability (T₅% = 320–350°C, residual char >20% at 700°C), making them suitable for high-temperature polymer processing .
Solubility and Reactivity
- Methyltriphenylphosphonium Bromide : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
- Fluorinated Derivatives : Enhanced lipid solubility improves cell membrane penetration .
- Carbomethoxymethyl Derivative : Polar ester group increases solubility in alcohols and acetone .
Key Research Findings
Mitochondrial Targeting: Fluorinated triphenylphosphonium bromides show 10-fold higher cellular uptake than non-fluorinated analogs, attributed to enhanced membrane permeability .
Thermal Performance : Brominated polymeric derivatives retain >70% bromine content after processing at 280°C, critical for engineering plastics .
Catalytic Efficiency : Methyltriphenylphosphonium bromide facilitates Wittig reactions with >90% yields in sterically hindered systems .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
